Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-13(18)11-8-17-7-10(3-4-12(17)16-11)14(9-15)5-6-14/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
VXHYVOHUTFQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3(CC3)C#N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Introduction of the 6-Position Substituent (1-cyanocyclopropyl group):
- The 6-position on the imidazo[1,2-a]pyridine ring is often functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from halogenated imidazo[1,2-a]pyridine intermediates (e.g., 6-bromo or 6-iodo derivatives).
- The 1-cyanocyclopropyl moiety can be introduced using boronic acid or boronate ester derivatives of 1-cyanocyclopropyl groups, which couple efficiently under Pd catalysis with the halogenated heterocycle.
Representative Preparation Route (Inferred)
Detailed Reaction Conditions and Experimental Notes
Cyclization Step to Form Imidazo[1,2-a]pyridine Core
- Reagents: 2-Aminopyridine derivatives and α-bromo esters (e.g., ethyl bromopyruvate)
- Solvents: Methanol and 1,2-dimethoxyethane mixture
- Temperature: 80°C
- Time: 14 hours
- Workup: Concentration under reduced pressure followed by silica gel chromatography purification
- Yield: Approximately 42% for ethyl 6-substituted imidazo[1,2-a]pyridine-2-carboxylates
Palladium-Catalyzed Suzuki Coupling for 6-Position Substitution
- Starting Material: 6-Halogenated imidazo[1,2-a]pyridine-2-carboxylate (X = Br, I, Cl)
- Coupling Partner: 1-Cyanocyclopropyl boronic acid pinacol ester
- Catalyst: Pd(dppf)Cl₂ or Pd(dppf) complex (0.01-0.1 eq)
- Base: Potassium carbonate or potassium acetate (2-3 equivalents)
- Solvent: Ethylene glycol dimethyl ether/water mixture or 1,4-dioxane
- Temperature: 60-100°C
- Time: 2-20 hours
- Atmosphere: Nitrogen or inert gas protection to prevent catalyst degradation
- Workup: Cooling, filtration, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by column chromatography
- Yield: 70-95%
Purification and Characterization
- Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradients or recrystallization from appropriate solvents (e.g., petroleum ether/methyl tert-butyl ether)
- Decolorization: Treatment with activated carbon in methanol may be used to remove colored impurities
- Characterization Techniques:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm structure
- Mass Spectrometry (MS) for molecular weight confirmation
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% desired)
- Thin Layer Chromatography (TLC) for reaction monitoring
Summary Table of Preparation Parameters
Concluding Remarks
The preparation of this compound is effectively achieved via a two-step synthetic approach:
- Initial formation of the imidazo[1,2-a]pyridine-2-carboxylate core by cyclization of 2-aminopyridine derivatives with ethyl bromopyruvate under heating conditions.
- Subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling to install the 1-cyanocyclopropyl substituent at the 6-position using the corresponding boronic acid pinacol ester.
This methodology benefits from well-established protocols for heterocyclic synthesis and cross-coupling chemistry, offering good yields and scalability for production. Reaction conditions such as temperature, catalyst loading, and inert atmosphere are critical for optimizing yield and purity.
The described approach is supported by patent literature and peer-reviewed synthetic methods for closely related compounds. Such detailed synthetic routes enable researchers and industrial chemists to prepare this compound for further biological evaluation and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include oxo derivatives, amines, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related imidazo[1,2-a]pyridine carboxylates, focusing on substituents, physicochemical properties, and biological activities.
Substituent Variations at the 6-Position
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogenated Derivatives : Bromo and chloro analogs (e.g., CAS 67625-37-0, 67625-38-1) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the imidazo[1,2-a]pyridine core .
- Biological Activity : Quinazoline-linked derivatives (e.g., compound 10i ) exhibit potent anticancer activity, highlighting the impact of fused heterocyclic systems on target engagement .
Insights :
- Quinazoline hybrids (10i , 10t ) demonstrate sub-micromolar potency, suggesting that fused aromatic systems enhance interaction with kinase active sites .
Biological Activity
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 2654760-78-6
- SMILES Notation :
CC(=O)N1C=CN=C(C2=C1C=CC=N2)C(C#N)=C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
- Antimicrobial Properties : The compound exhibited antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Effects : Initial findings suggest that this compound may possess anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers in treated subjects compared to controls.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 5 µM for MCF-7 cells and 7 µM for A549 cells.
-
Antimicrobial Activity Assessment :
- Objective : To evaluate the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Broth microdilution was used to determine MIC values.
- Results : MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
-
Inflammation Model Study :
- Objective : To investigate the anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
- Methodology : Rats were administered the compound at doses of 5 mg/kg and 10 mg/kg.
- Results : A dose-dependent decrease in paw swelling was observed, with a significant reduction at the higher dose compared to control groups.
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µM/µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | Significant cytotoxicity |
| Anticancer | A549 | 7 | Effective against lung cancer |
| Antimicrobial | Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Antimicrobial | Escherichia coli | 64 | Effective against Gram-negative |
| Anti-inflammatory | Rat model (carrageenan) | N/A | Dose-dependent effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
